molecular formula C23H19N5O3S B12154036 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12154036
M. Wt: 445.5 g/mol
InChI Key: HDJPBGQBWPLMRK-UHFFFAOYSA-N
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Description

Table 1: Key Chemical Identifiers

Property Value Source
IUPAC Name N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS Registry Number 573974-08-0 (pyridin-3-yl analog)
Molecular Formula C₂₃H₁₉N₅O₃S
Molecular Weight 445.49 g/mol
SMILES COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4C)C5=CC=NC=C5
InChI Key QZRBUQFFGNLJRR-UHFFFAOYSA-N Derived

Properties

Molecular Formula

C23H19N5O3S

Molecular Weight

445.5 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H19N5O3S/c1-28-22(14-7-9-24-10-8-14)26-27-23(28)32-13-21(29)25-17-12-19-16(11-20(17)30-2)15-5-3-4-6-18(15)31-19/h3-12H,13H2,1-2H3,(H,25,29)

InChI Key

HDJPBGQBWPLMRK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)C5=CC=NC=C5

Origin of Product

United States

Preparation Methods

Core Fragment Preparation

The synthesis begins with parallel preparation of three critical components:

1.1.1 2-Methoxydibenzo[b,d]furan-3-amine Synthesis
Dibenzofuran derivatives are synthesized via Ullmann coupling between o-iodoanisole and substituted phenols, followed by nitration and reduction:

C6H4I-OCH3+C6H4OHCu, 220°CDibenzofuranHNO3H2SO43-Nitro derivativeH2/Pd-C3-Amino product\text{C}6\text{H}4\text{I-OCH}3 + \text{C}6\text{H}4\text{OH} \xrightarrow{\text{Cu, 220°C}} \text{Dibenzofuran} \xrightarrow[\text{HNO}3]{\text{H}2\text{SO}4} \text{3-Nitro derivative} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-Amino product}

Key parameters :

  • Ullmann reaction requires copper powder (10 mol%) in DMF at 220°C for 48h

  • Nitration achieves 92% regioselectivity at C3 position

1.1.2 4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Synthesis
This intermediate is prepared through cyclocondensation:

4-Pyridinecarbohydrazide+Methyl isothiocyanateEtOH, ΔTriazole-thiol\text{4-Pyridinecarbohydrazide} + \text{Methyl isothiocyanate} \xrightarrow{\text{EtOH, Δ}} \text{Triazole-thiol}

Optimized conditions :

  • Ethanol reflux (78°C) for 12h

  • 85% isolated yield after recrystallization

Convergent Assembly Strategies

Thioether Bond Formation

The critical C-S bond is established through nucleophilic displacement:

Reaction scheme :

Dibenzofuran-3-amine+ClCH2C(O)NHRBaseAcetamide intermediate\text{Dibenzofuran-3-amine} + \text{ClCH}_2\text{C(O)NHR} \xrightarrow{\text{Base}} \text{Acetamide intermediate}
Acetamide intermediate+Triazole-thiolOxidative conditionsFinal product\text{Acetamide intermediate} + \text{Triazole-thiol} \xrightarrow{\text{Oxidative conditions}} \text{Final product}

Comparative reaction conditions :

Condition SetBaseSolventTemp (°C)Yield (%)Purity (%)
1K2CO3DMF806292
2DBUTHF657896
3NaHDCM408598

Data aggregated from multiple synthetic studies

Advanced Catalytic Approaches

Transition Metal-Mediated Coupling

Palladium-catalyzed methods enhance atom economy:

Buchwald-Hartwig variant :

Aryl bromide+Triazole-thiolPd(OAc)2/XantphosC-S bond formation\text{Aryl bromide} + \text{Triazole-thiol} \xrightarrow{\text{Pd(OAc)}_2/\text{Xantphos}} \text{C-S bond formation}

Performance metrics :

  • Catalyst loading: 2 mol%

  • Ligand: Xantphos (4 mol%)

  • Yield improvement: 22% over classical methods

Industrial-Scale Production

Continuous Flow Synthesis

Benchmarking of batch vs. flow processes:

ParameterBatch ReactorMicrofluidic System
Reaction Time18h45min
Space-Time Yield0.8 kg/m³/h4.2 kg/m³/h
Impurity Profile5.2%1.8%
Energy Consumption38 kWh/kg12 kWh/kg

Data from pilot plant trials

Analytical Characterization

Critical quality attributes verified through:

5.1 Spectroscopic Fingerprinting

TechniqueKey Diagnostic Signals
1H NMR^1\text{H NMR}δ 8.72 (d, pyridine-H), δ 7.89 (t, dibenzofuran-H)
13C NMR^{13}\text{C NMR}165.4 ppm (C=O), 158.2 ppm (triazole-C)
HRMSm/z 445.1321 [M+H]⁺ (calc. 445.1318)

5.2 Crystallographic Analysis
Single-crystal X-ray diffraction confirms:

  • Dihedral angle between aromatic systems: 54.7°

  • Thioether bond length: 1.81 Å

Critical Process Parameters

Multivariate analysis identified key factors:

FactorEffect on YieldP Value
Coupling Temperature+++<0.01
Stoichiometric Ratio++0.003
Catalyst Aging--0.12
Solvent Polarity++++<0.001

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more oxidized derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Antifungal Activity

Research has indicated that compounds featuring triazole rings exhibit antifungal properties. The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be explored for its efficacy against fungal strains such as Candida and Geotrichum. Preliminary studies suggest that derivatives of triazole compounds show higher efficacy than traditional antifungals like fluconazole, particularly against resistant strains of Candida albicans .

Medicinal Chemistry

The compound's structural features allow for modifications that can enhance biological activity. The presence of the dibenzo[b,d]furan moiety combined with the triazole and thioether functionalities may lead to novel drug candidates with improved pharmacological profiles. Research into similar compounds has demonstrated their potential as inhibitors of key enzymes involved in disease processes, including anti-inflammatory and anticancer activities .

Biological Target Interaction Studies

Studies focusing on the interaction of this compound with various biological targets are essential for understanding its mechanism of action. Molecular docking studies can provide insights into binding affinities and interactions with specific proteins or enzymes, which is crucial for drug design .

Potential Anticancer Applications

The compound's unique structure may also position it as a candidate for anticancer therapies. Similar triazole-containing compounds have shown promise in inhibiting tumor growth and proliferation through various mechanisms, including the modulation of cell signaling pathways and induction of apoptosis .

Case Study 1: Antifungal Efficacy

A study synthesized several triazole derivatives and evaluated their antifungal activity against Candida species. The results indicated that certain modifications to the triazole ring significantly enhanced antifungal potency, suggesting that this compound could be similarly effective if optimized .

Case Study 2: Anticancer Activity

In another investigation focusing on triazole derivatives, researchers found that specific structural modifications led to increased cytotoxicity against cancer cell lines. The study emphasized the importance of structural diversity in enhancing biological activity and suggested further exploration of this compound as a potential anticancer agent .

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Modulation of signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a class of 1,2,4-triazole-3-sulfanylacetamides, which exhibit diverse biological activities depending on substituent modifications. Key structural analogs and their distinguishing features are summarized below:

Compound Key Substituents Biological Activity Melting Point (°C) Reference
Target Compound 2-methoxydibenzo[b,d]furan, pyridin-4-yl, methyl at triazole C4 Not reported (potential anti-exudative) Not reported
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (3.1–3.21) Furan-2-yl, amino at triazole C4, diverse aryl/alkyl acetamide groups Anti-exudative (AEA: 40–65% inhibition) 160–240
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Chloro-fluorophenyl, pyridin-2-yl, ethyl at triazole C4 Not reported Not reported
2-[(5-{[4-(acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide Acetylamino-phenoxy, ethyl at triazole C4, nitrophenyl acetamide Not reported 207.6–208.5
N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethoxyphenyl, furan-2-ylmethyl, pyridin-4-yl at triazole C5 Not reported Not reported

Physicochemical and Pharmacological Insights

  • Anti-Exudative Activity: Compounds with a furan-2-yl group at triazole C5 (e.g., 3.1–3.21) demonstrated 40–65% inhibition of exudate formation in rat models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
  • Synthetic Pathways : The target compound was likely synthesized via alkylation of 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide under basic conditions, a method consistent with and .

Key Advantages and Limitations

  • Advantages :
    • Pyridin-4-yl substitution may enhance binding to kinase or protease targets compared to furan or phenyl analogs .
    • Methoxydibenzo[b,d]furan could confer metabolic stability against oxidative degradation.
  • Limitations: No direct activity data are available for the target compound, unlike well-characterized analogs like 3.1–3.21 . Higher molecular weight (~500 g/mol estimated) may limit bioavailability.

Biological Activity

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and antifungal properties, as well as its mechanisms of action and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC18H16N4O3S
Molecular Weight368.41 g/mol
InChIInChI=1S/C18H16N4O3S/c1...
InChIKeyWEDLGHACUUQLAP-UHFFFAOYSA-N

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has been tested against various pathogenic bacteria, demonstrating significant inhibitory effects. For instance, a study indicated that compounds similar to N-(2-methoxydibenzo[b,d]furan) derivatives exhibited varying degrees of antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Activity Against Common Pathogens

CompoundE. coli (mm)S. aureus (mm)
N-(2-methoxydibenzo[b,d]furan derivative1412
Standard (Streptomycin)2220

The results indicate that the compound's effectiveness increases when coordinated with metal ions, enhancing its antibacterial properties significantly.

Antifungal Activity

In addition to antibacterial effects, the compound has shown promising antifungal activity. Research indicates that derivatives containing the triazole moiety are particularly effective against fungal pathogens.

Table 2: Antifungal Activity Against Common Fungi

CompoundCandida albicans (mm)Aspergillus niger (mm)
N-(2-methoxydibenzo[b,d]furan derivative1518
Standard (Fluconazole)2022

The biological activity of this compound is primarily attributed to its ability to interfere with microbial cell wall synthesis and inhibit key enzymes involved in cellular metabolism. The triazole group is known for its role in inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A study published in a peer-reviewed journal tested various dibenzofuran derivatives for their antibacterial properties. The results indicated that the presence of the methoxy group significantly enhanced the compound's ability to inhibit bacterial growth compared to similar compounds without this functional group.
  • Fungal Inhibition Assessment : Another research effort focused on the antifungal activity of triazole derivatives, including those similar to our compound. The findings showed that these compounds effectively reduced fungal growth in vitro, suggesting potential applications in treating fungal infections.

Q & A

What are the established synthetic routes for preparing N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

Basic Methodological Answer:
The compound is synthesized via sequential alkylation and condensation reactions. Key steps include:

  • Alkylation : Reaction of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-aryl-substituted α-chloroacetamides with KOH to form acetamide intermediates .
  • Paal-Knorr Condensation : Modification of the 4th-position amino group on the triazole ring with a pyrolium fragment to enhance stability and bioactivity .
  • Functionalization : Introduction of substituents (e.g., methoxy, pyridinyl) via nucleophilic substitution or coupling reactions to optimize physicochemical properties .

How is the structural integrity of this compound validated in academic research?

Basic Methodological Answer:
Structural validation employs:

  • Spectroscopy : 1^1H/13^13C NMR and FT-IR to confirm functional groups (e.g., sulfanyl, acetamide) and substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve 3D conformation and intermolecular interactions, particularly for triazole and dibenzofuran moieties .

What experimental models are used to evaluate its anti-exudative activity?

Basic Methodiological Answer:
Anti-exudative activity is assessed using:

  • Formalin-Induced Rat Edema : Measure volume reduction in paw edema after compound administration (typical doses: 50–100 mg/kg). Activity is quantified via inhibition percentage relative to controls .
  • Histopathological Analysis : Evaluate leukocyte infiltration and vascular permeability in treated vs. untreated tissues .
  • Dose-Response Studies : Establish efficacy thresholds and compare with reference drugs (e.g., indomethacin) .

How can researchers optimize synthesis yield and purity for this compound?

Advanced Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) affecting yield .
  • Flow Chemistry : Continuous-flow reactors improve reaction control, reduce side products, and enhance scalability (e.g., Omura-Sharma-Swern oxidation adapted for triazole synthesis) .
  • Chromatographic Purification : Reverse-phase HPLC with C18 columns to isolate impurities (e.g., unreacted α-chloroacetamides) .

What structural features correlate with enhanced anti-exudative activity?

Advanced Methodological Answer:
Key structure-activity relationships (SAR):

Substituent Effect on Activity Source
4-Methyltriazole Enhances metabolic stability and bioavailability
Pyridin-4-yl Group Improves solubility and hydrogen-bonding interactions with target proteins
Methoxydibenzo[b,d]furan Reduces oxidative degradation and increases lipophilicity for membrane penetration

Substituents like nitro or ethyl groups at the phenyl residue decrease activity due to steric hindrance .

How should researchers address contradictions in biological activity data across analogs?

Advanced Methodological Answer:
Contradictions arise from:

  • Substituent Heterogeneity : Compare analogs with systematic substitutions (e.g., halogen vs. methoxy) to isolate electronic/steric effects .
  • Assay Variability : Standardize protocols (e.g., edema induction time, animal strain) to minimize experimental noise .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to inflammatory targets (e.g., COX-2) and validate with in vitro assays .

What analytical challenges are associated with this compound, and how are they mitigated?

Advanced Methodological Answer:
Challenges include:

  • Impurity Profiling : Trace byproducts from sulfanyl-acetamide coupling require LC-MS/MS for detection .
  • Stability Under Storage : Degradation in humid conditions is minimized by lyophilization and storage at -20°C in amber vials .
  • Solubility Limitations : Use co-solvents (e.g., DMSO:PBS 1:9) for in vivo studies to maintain bioavailability .

What are the proposed directions for future research on this compound?

Advanced Methodological Answer:

  • Mechanistic Studies : Elucidate molecular targets via proteomics (e.g., SILAC labeling) or CRISPR screening .
  • Dual-Activity Probes : Explore hybrid derivatives with analgesic or anti-inflammatory moieties (e.g., indole-acetamide hybrids) .
  • Toxicokinetics : Assess long-term toxicity in higher-order models (e.g., zebrafish or primates) .

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